N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core (thienopyrimidinone) substituted at position 3 with a 2,4-dimethylphenyl group. The sulfur atom at position 2 of the heterocyclic ring is linked to an acetamide moiety, which is further substituted with a sec-butyl (butan-2-yl) group.
The compound’s synthesis likely follows routes similar to those reported for analogous structures, such as nucleophilic substitution of a thiol-containing thienopyrimidinone with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) in acetone, as described in . Crystallographic refinement using programs like SHELXL () is critical for confirming its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-14(4)21-17(24)11-27-20-22-15-8-9-26-18(15)19(25)23(20)16-7-6-12(2)10-13(16)3/h6-10,14H,5,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMYYRFWGVTUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
F6609-2566 demonstrates neuroprotective efficacy in models of traumatic brain injury. It significantly decreases injury-induced upregulation of inflammatory cytokines including TNF-α, IFN-γ, and IL-6. The compound achieves this by increasing both mRNA and protein levels of Activating Transcription Factor-3 (ATF3) in multiple cell types. ATF3 is known to repress the expression of these inflammatory cytokines.
Biochemical Pathways
The upregulation of atf3 suggests that the compound may influence pathways related to inflammation and immune response.
Pharmacokinetics
Pharmacokinetic studies would typically include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial in determining the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.
Result of Action
The result of F6609-2566’s action is a significant decrease in the levels of inflammatory cytokines, which are proteins that mediate and regulate immune and inflammatory responses. This suggests that the compound may have potential therapeutic applications in conditions characterized by excessive inflammation or overactive immune responses.
Biological Activity
N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 1260906-25-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 465.6 g/mol
- Structure : The compound features a thienopyrimidine core linked to a butanamide moiety, which is believed to contribute to its biological properties.
Biological Activity Overview
Research on the biological activity of this compound indicates several promising areas:
Anticancer Activity
Several studies have suggested that compounds with similar thienopyrimidine structures exhibit anticancer properties. For instance:
- Mechanism of Action : Thienopyrimidines may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro assays demonstrated that derivatives of thienopyrimidine significantly reduced the viability of various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens:
- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria indicated that the compound disrupts bacterial cell wall synthesis.
- Case Study : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Anti-inflammatory Effects
Research indicates that similar compounds can modulate inflammatory pathways:
- Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models of inflammation, administration of the compound resulted in reduced paw edema and histological evidence of decreased inflammation.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antimicrobial | Cell wall synthesis disruption | |
| Anti-inflammatory | Cytokine modulation |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound was synthesized using a multi-step reaction involving thienopyrimidine derivatives and butanoyl chloride.
-
Biological Evaluation :
- In vitro assays showed IC50 values indicating potent activity against cancer cell lines.
- Antimicrobial tests revealed effective inhibition against common bacterial strains.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Comparable Thienopyrimidinone Acetamides
Key Observations:
Core Modifications: The position and nature of substituents on the thienopyrimidine ring (e.g., 2,4-dimethylphenyl vs. 5,6-dimethyl) alter electronic density and steric effects, impacting binding to biological targets . Fused vs. non-fused heterocycles (e.g., pyrimidine in ) influence planarity and π-π stacking interactions .
Chlorine substituents (e.g., in ) introduce electron-withdrawing effects, which could modulate reactivity or metabolic stability .
Synthetic Yields :
- Yields for analogous compounds (e.g., 68–74% in ) suggest that steric bulk or electron-deficient aryl groups may reduce efficiency in nucleophilic substitution steps .
Notes on Comparative Analysis
Limitations of Evidence : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided sources. Comparisons rely on structurally related analogs.
Role of Substituents : The 2,4-dimethylphenyl group may confer greater metabolic stability compared to alkyl-substituted analogs (e.g., 3-ethyl in ) due to reduced oxidative susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
